molecular formula C11H15NO B13345738 trans-3-(3-Methoxyphenyl)cyclobutanamine

trans-3-(3-Methoxyphenyl)cyclobutanamine

Cat. No.: B13345738
M. Wt: 177.24 g/mol
InChI Key: QTNLQBOTFHWSGT-UHFFFAOYSA-N
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Description

trans-3-(3-Methoxyphenyl)cyclobutanamine is a cyclobutane derivative featuring a 3-methoxyphenyl substituent at the 3-position of the cyclobutane ring and an amine group. Key identifiers include:

  • Molecular formula: Inferred as C₁₀H₁₃NO (cyclobutane backbone + 3-methoxyphenyl group and amine) .
  • Stereochemistry: The trans configuration indicates substituents on opposite sides of the cyclobutane ring, influencing molecular rigidity and interactions .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10H,5-6,12H2,1H3

InChI Key

QTNLQBOTFHWSGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Methoxyphenyl)cyclobutanamine typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.

    Methoxyphenyl Addition: The methoxyphenyl group is introduced via a Grignard reaction or similar organometallic coupling reaction.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-3-(3-Methoxyphenyl)cyclobutanamine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry: Trans-3-(3-Methoxyphenyl)cyclobutanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(3-Methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Substituted Phenylcyclobutanamines

Cyclobutanamines with halogenated or substituted phenyl groups serve as critical analogs. Key examples include:

Compound Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Data Reference
trans-3-(3-Methoxyphenyl)cyclobutanamine C₁₀H₁₃NO 177.24 (calc.) 3-methoxyphenyl Stereochemistry confirmed via NOE .
trans-3-(3-Chlorophenyl)cyclobutanamine C₁₀H₁₂ClN 181.66 3-chlorophenyl Density: 1.256 g/cm³ (predicted) .
trans-3-(3-Fluorophenyl)cyclobutanamine C₁₀H₁₁FN 164.20 (calc.) 3-fluorophenyl pKa: 10.37 (predicted) .
trans-3-(4-Bromophenyl)cyclobutanamine C₁₀H₁₂BrN 226.12 (calc.) 4-bromophenyl Boiling point: 270.4°C (predicted) .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance binding to hydrophobic targets, whereas methoxy groups (electron-donating) could improve solubility .

Cyclohexene and Heterocyclic Analogs

Compounds with larger rings or heteroatoms provide contrast in rigidity and bioactivity:

Compound Structure IC₅₀ (COX-2 Inhibition) Key Feature Reference
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Cyclohexene 2.71 mM Dual methoxy groups enhance COX-2 inhibition .
ML-3A9 (1,6-dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide) Pyrimidine-thioether N/A Methoxyphenyl moiety linked to pyrimidine core .
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Cyclohexanone N/A Ketone and methylamino groups alter metabolic stability .

Key Observations :

  • Ring Size : Cyclobutane’s smaller ring increases strain but improves metabolic stability compared to cyclohexane/cyclohexene derivatives .
  • Functional Groups : Thioether (ML-3A9) and ketone (Methoxmetamine) groups introduce unique reactivity but may reduce bioavailability .

Biological Activity

trans-3-(3-Methoxyphenyl)cyclobutanamine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 3-methoxyphenyl group, which contributes to its unique biological properties. The molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.26 g/mol. The specific stereochemistry of the compound influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may modulate biochemical pathways, influencing cellular functions through binding affinity to target proteins. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with:

  • Receptors : Possible modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of specific kinases or phosphatases involved in cell signaling.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Antineoplastic ActivityExhibits cytotoxic effects on cancer cell lines.
Neuroprotective EffectsPotential to reduce neurotoxicity in neuronal cultures.
Enzyme ModulationInfluences activity of specific kinases involved in signaling pathways.

Case Studies

  • Antitumor Activity :
    A study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotection :
    In vitro experiments showed that the compound could protect cultured neurons from oxidative stress-induced damage. This effect was associated with the upregulation of antioxidant enzymes, suggesting a potential therapeutic application in neurodegenerative diseases.
  • Kinase Inhibition :
    Preliminary screening indicated that this compound may inhibit specific kinases involved in cancer signaling pathways, such as PI3K and AKT, which are crucial for cell survival and proliferation.

Research Findings

Recent research highlights the significance of structural modifications in enhancing the biological activity of cyclobutane derivatives. For instance, variations in substituents on the cyclobutane ring can lead to improved binding affinities and selectivity for target proteins.

Table: Structure-Activity Relationship (SAR)

Compound Variant Activity Level Notes
This compoundModerateInitial findings suggest potential for further optimization.
trans-3-(4-Methoxyphenyl)cyclobutanamineHighEnhanced binding affinity observed in receptor assays.
trans-3-(p-Tolyloxy)cyclobutanamineLowLimited activity compared to methoxy-substituted variants.

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